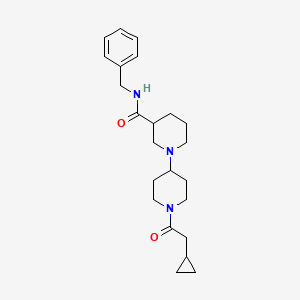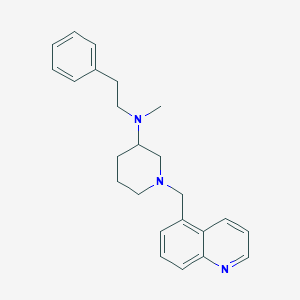![molecular formula C17H20N4O2 B6020539 1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as FPPP, is a synthetic compound that belongs to the family of cathinones. FPPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide acts as a dopamine transporter blocker, which inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can activate postsynaptic dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the binding of this compound to the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine levels in the brain, an increase in locomotor activity, and a decrease in food intake. It has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.
实验室实验的优点和局限性
One advantage of using 1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological disorders. However, this compound also has some limitations, including its potential for abuse and its toxicity at high doses. Careful dosing and safety precautions should be taken when using this compound in lab experiments.
未来方向
There are several future directions for research on 1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, including the development of more selective dopamine transporter blockers, the investigation of the effects of this compound on other neurotransmitters, and the study of this compound in relation to other neurological disorders. Additionally, more research is needed to determine the long-term effects of this compound on the brain and the potential for abuse and addiction.
合成方法
1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can be synthesized using a variety of methods, including the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde with proline followed by acylation with propionyl chloride. The resulting product is then purified using chromatography techniques. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine transporter blocker, which can lead to an increase in dopamine levels in the brain. This effect has been studied in relation to Parkinson's disease, schizophrenia, and addiction. This compound has also been used to study the effects of dopamine on behavior, cognition, and motor function in animal models.
属性
IUPAC Name |
1-propanoyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-16(22)20-10-4-8-15(20)17(23)19-13-6-3-7-14(12-13)21-11-5-9-18-21/h3,5-7,9,11-12,15H,2,4,8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVROBLGVQCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)

![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![ethyl N-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)glycinate](/img/structure/B6020499.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020502.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)

![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)